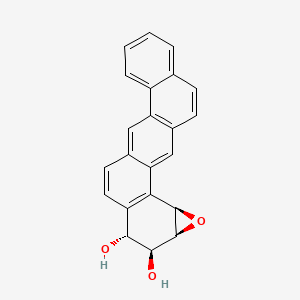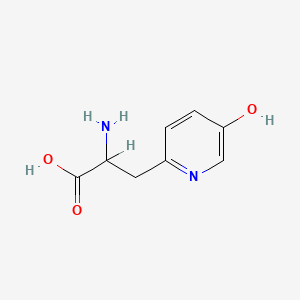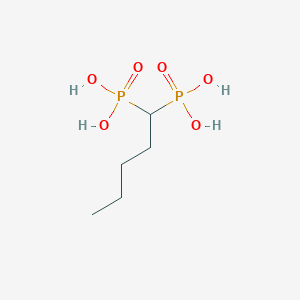
1-phosphonopentylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phosphonopentylphosphonic acid is a bisphosphonic acid derivative known for its strong affinity to hydroxyapatite, making it a valuable compound in various scientific and industrial applications. Bisphosphonic acids are characterized by the presence of two phosphonic acid groups attached to a central carbon atom, which provides them with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentylidenebisphosphonic acid typically involves the reaction of a pentylidene precursor with phosphorous acid or its derivatives. One common method is the McKenna reaction, which uses bromotrimethylsilane to convert dialkyl phosphonates into phosphonic acids . This reaction is favored due to its high yield and mild conditions.
Industrial Production Methods
Industrial production of pentylidenebisphosphonic acid often employs large-scale batch reactors where the McKenna reaction is carried out under controlled conditions. The reaction mixture is typically heated to around 80-140°C, depending on the specific reagents used . The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
1-phosphonopentylphosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphinic acids.
Substitution: Reaction with alcohols, amines, and other nucleophiles to form esters and amides.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Often carried out using reducing agents such as sodium borohydride.
Substitution: Common reagents include alkyl halides, alcohols, and amines under acidic or basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
1-phosphonopentylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of bone resorption and as a marker for bone diseases.
Medicine: Investigated for its potential in treating osteoporosis and other bone-related conditions.
Industry: Utilized in the development of dental adhesives and coatings for implants.
Mécanisme D'action
1-phosphonopentylphosphonic acid exerts its effects primarily through its strong binding affinity to hydroxyapatite, a major component of bone. This binding inhibits osteoclast-mediated bone resorption by disrupting the formation of the ruffled border and reducing the activity of osteoclasts . Additionally, it promotes osteoclast apoptosis and decreases osteoclast progenitor development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylenebisphosphonic acid
- Ethylenebisphosphonic acid
- Hydroxyethylidenebisphosphonic acid
Uniqueness
1-phosphonopentylphosphonic acid is unique due to its longer alkyl chain, which enhances its binding affinity and stability compared to shorter-chain bisphosphonic acids . This makes it particularly effective in applications requiring strong and durable binding to hydroxyapatite.
Propriétés
Numéro CAS |
4672-28-0 |
|---|---|
Formule moléculaire |
C5H14O6P2 |
Poids moléculaire |
232.11 g/mol |
Nom IUPAC |
1-phosphonopentylphosphonic acid |
InChI |
InChI=1S/C5H14O6P2/c1-2-3-4-5(12(6,7)8)13(9,10)11/h5H,2-4H2,1H3,(H2,6,7,8)(H2,9,10,11) |
Clé InChI |
IRYOZLKMXHUGKP-UHFFFAOYSA-N |
SMILES |
CCCCC(P(=O)(O)O)P(=O)(O)O |
SMILES canonique |
CCCCC(P(=O)(O)O)P(=O)(O)O |
Synonymes |
pentane diphosphonate pentane diphosphonate tetrasodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-(4,4,4-trifluoro-2-methyl-3-oxobutan-2-yl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1216939.png)
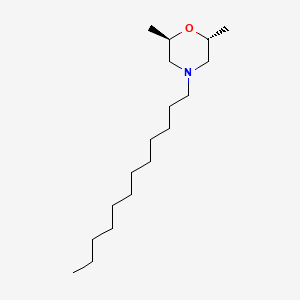
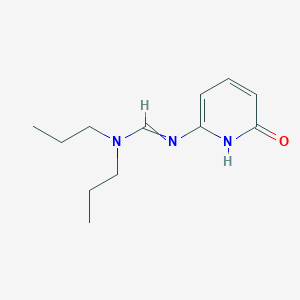
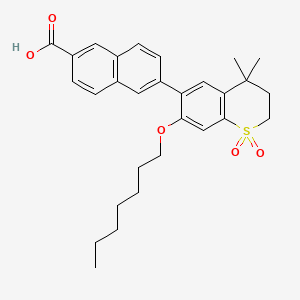
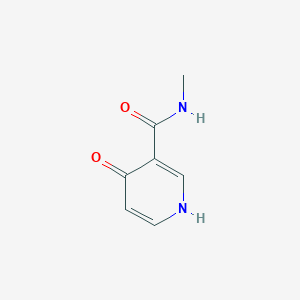
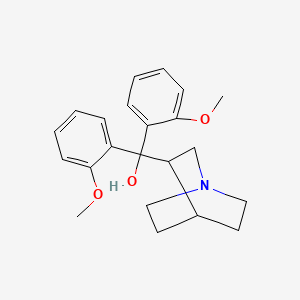

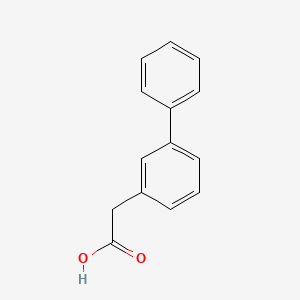
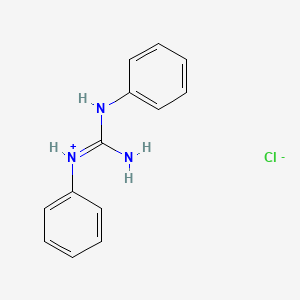
![7,14-dimethylnaphtho[1,2-b]phenanthrene](/img/structure/B1216951.png)

![ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate](/img/structure/B1216954.png)
